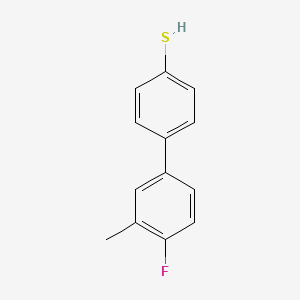

4-(4-Fluoro-3-methylphenyl)thiophenol

Description

4-(4-Fluoro-3-methylphenyl)thiophenol is a sulfur-containing aromatic compound characterized by a thiophenol group (-SH) attached to a substituted phenyl ring. The phenyl ring is functionalized with a fluorine atom at the para position and a methyl group at the meta position. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

The compound is synthesized via multi-step organic reactions, often involving chalcone intermediates or catalytic coupling methods. For instance, chalcone derivatives are prepared by Claisen-Schmidt condensation of 4-fluoro-3-methyl acetophenone with aromatic aldehydes, followed by cyclization to form pyrimidine or thiophenol derivatives . Spectroscopic techniques such as FT-IR, $^1$H NMR, and mass spectrometry are used to confirm its structure .

In pharmacological studies, derivatives of this compound exhibit notable anti-inflammatory and analgesic activities. For example, pyrimidine derivatives bearing this moiety showed superior efficacy compared to diclofenac sodium in carrageenan-induced rat paw edema and tail-flick tests . The halogen substituents (e.g., Cl, Br) enhance lipophilicity and bioactivity, while electron-withdrawing groups like nitro reduce potency .

Properties

IUPAC Name |

4-(4-fluoro-3-methylphenyl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FS/c1-9-8-11(4-7-13(9)14)10-2-5-12(15)6-3-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPQXAICCJWLOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)S)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601253038 | |

| Record name | [1,1′-Biphenyl]-4-thiol, 4′-fluoro-3′-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601253038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443306-51-1 | |

| Record name | [1,1′-Biphenyl]-4-thiol, 4′-fluoro-3′-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443306-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-4-thiol, 4′-fluoro-3′-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601253038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sodium Hydrogen Sulfite and Sulfur Dioxide Reduction

A patented method outlines a three-step process:

-

Sulfinate Formation : Reacting 4-fluoro-3-methylbenzenesulfonyl chloride with sodium hydrogen sulfite (NaHSO₃) yields sodium 4-fluoro-3-methylbenzenesulfinate.

-

Disulfide Synthesis : Treating the sulfinate with sulfur dioxide (SO₂) generates 4,4'-difluoro-3,3'-dimethyldiphenyl disulfide.

-

Thiophenol Production : Reducing the disulfide with sodium borohydride (NaBH₄) in a water-miscible solvent (e.g., isopropanol) produces the sodium salt of this compound. Acidification liberates the free thiophenol.

Conditions :

-

Step 1: Ambient temperature, aqueous NaHSO₃.

-

Step 2: SO₂ gas bubbled into the reaction mixture.

-

Step 3: 50–100°C, NaBH₄ in isopropanol/water.

Yield : Up to 96.5% with 99.4% purity.

Nucleophilic Substitution with Potassium Hydrosulfide

A Chinese patent demonstrates the synthesis of substituted thiophenols using potassium hydrosulfide (KHS) as a nucleophile. For this compound:

Reaction Mechanism

-

Substrate Preparation : 1-Fluoro-3-methyl-4-nitrobenzene or similar precursors are used.

-

Nucleophilic Attack : KHS displaces the nitro or halide group in dimethyl sulfoxide (DMSO) at 130°C.

-

Acidification : Dilute sulfuric acid (H₂SO₄) protonates the intermediate to yield the thiophenol.

Example :

-

Substrate: 4-(Trifluoromethyl)-1,2,3,5,6-pentafluorobenzene.

-

Solvent: DMSO.

Challenges :

-

Requires high temperatures.

-

By-products from over-reduction or decomposition necessitate careful purification.

Reduction of Disulfides

Disulfides serve as intermediates in thiophenol synthesis. A method adapted from mGlu2/3 antagonist research involves:

Disulfide Preparation and Reduction

-

Oxidative Coupling : Treating 4-fluoro-3-methylthiophenol with iodine (I₂) in ethanol forms 4,4'-difluoro-3,3'-dimethyldiphenyl disulfide.

-

Reduction : Sodium borohydride cleaves the disulfide bond to regenerate the thiophenol.

Conditions :

-

Oxidative coupling: Room temperature, 18–24 hours.

-

Reduction: 50°C, NaBH₄ in isopropanol/water.

Yield : ~85–93% for analogous compounds.

Functional Group Transformations

Sulfonamide Reduction

4-Fluoro-3-methylbenzenesulfonamide can be reduced to the thiol using lithium aluminum hydride (LiAlH₄) or similar agents:

Reaction :

Conditions :

-

Anhydrous tetrahydrofuran (THF), reflux.

-

Quenching with aqueous HCl.

Yield : Variable (50–80%), depending on substrate stability.

Comparative Analysis of Methods

Advantages :

Challenges :

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methylphenyl)thiophenol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolate anion.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolate anions.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Synthesis and Chemical Reactions

4-(4-Fluoro-3-methylphenyl)thiophenol serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The thiol group can act as a nucleophile in reactions with electrophiles.

- Coupling Reactions : It can be utilized in Suzuki or Sonogashira coupling reactions to form biaryl compounds.

Biological Applications

The compound has been investigated for its biological activity, particularly in the context of medicinal chemistry:

- Antibacterial Activity : Research indicates that derivatives of thiophenols exhibit significant antibacterial properties. For instance, a study demonstrated that compounds similar to this compound showed efficacy against Mycobacterium tuberculosis .

- Pharmacological Potential : The fluorinated structure enhances the binding affinity to biological targets. This property is crucial for developing new drugs aimed at treating bacterial infections and possibly other diseases.

Case Study 1: Antimicrobial Properties

A study published in the ACS Omega journal evaluated several thiophenol derivatives, including this compound, for their antimicrobial properties against various pathogens. The results indicated that this compound exhibited promising activity against Gram-positive bacteria, suggesting potential for further development into therapeutic agents .

Case Study 2: Synthesis of Novel Compounds

In another research effort, scientists synthesized new chalcone derivatives using this compound as a starting material. These derivatives were tested for their biological activities, showcasing the compound's versatility as a building block in drug development.

Data Table: Comparison of Biological Activities

| Compound | Antibacterial Activity (MIC µg/mL) | Other Activities |

|---|---|---|

| This compound | 32 | Moderate antifungal activity |

| Chalcone derivative A | 16 | High cytotoxicity |

| Chalcone derivative B | 64 | Low cytotoxicity |

Industrial Applications

In addition to its research applications, this compound is also relevant in industrial contexts:

- Specialty Chemicals : Used in the production of fine chemicals and materials due to its unique reactivity and stability.

- Material Science : Its properties make it suitable for developing advanced materials with specific functional characteristics.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)thiophenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins or other biomolecules, leading to various biological effects. The fluorine and methyl substituents can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues

The following thiophenol derivatives share structural similarities with 4-(4-fluoro-3-methylphenyl)thiophenol:

| Compound Name | Substituents on Phenyl Ring | Key Structural Differences |

|---|---|---|

| 3-(3-Fluoro-4-methylphenyl)thiophenol | F at meta, CH$_3$ at para | Positional isomer of fluoro and methyl |

| 4-(Trifluoromethyl)thiophenol | CF$_3$ at para | Bulkier, electron-withdrawing CF$_3$ |

| 2,4-Dimethylbenzenethiol | CH$_3$ at ortho and para | No halogen; dual methyl groups |

| 4-Hydroxy-3-methylthiophenol | OH at para, CH$_3$ at meta | Hydroxyl group instead of fluorine |

Key Observations :

- Electron Effects: The fluorine atom in this compound increases electronegativity, enhancing resonance stabilization and reactivity in nucleophilic substitutions compared to non-halogenated analogues like 2,4-dimethylbenzenethiol .

- Steric Effects: Bulky groups (e.g., CF$_3$ in 4-(trifluoromethyl)thiophenol) reduce reaction rates in sterically hindered environments, whereas the methyl group in this compound balances steric bulk and reactivity .

Physicochemical Properties

| Property | This compound | 4-(Trifluoromethyl)thiophenol | 2,4-Dimethylbenzenethiol |

|---|---|---|---|

| Molecular Weight (g/mol) | 184.64 | 184.18 | 142.23 |

| Melting Point (°C) | 93–95 | 66–68 | 30–32 |

| pKa | ~6.5 (estimated) | ~5.8 | ~7.1 |

| LogP | 3.2 | 3.5 | 2.8 |

Analysis :

- Solubility: The fluorine atom in this compound slightly increases polarity compared to 2,4-dimethylbenzenethiol, improving aqueous solubility .

- Acidity: The electron-withdrawing CF$_3$ group in 4-(trifluoromethyl)thiophenol lowers the pKa, making it a stronger acid than the fluoro-methyl analogue .

Pharmacological Performance

| Derivative | Anti-inflammatory Activity (% Inhibition) | Analgesic Activity (Tail-flick latency) |

|---|---|---|

| 4-(4-Fluoro-3-methylphenyl)-6-(4-Cl-phenyl)pyrimidin-2-ol | 82% (vs. 72% for diclofenac) | 12.3 s (vs. 11.8 s for diclofenac) |

| 4-(Trifluoromethyl)thiophenol adducts | 65% | 9.5 s |

| 2,4-Dimethylbenzenethiol derivatives | 58% | 8.2 s |

Trends :

- Halogenated derivatives (Cl, Br) show superior bioactivity due to enhanced membrane permeability and target affinity.

- Electron-donating groups (e.g., OCH$_3$) reduce activity by decreasing electrophilicity and interaction with inflammatory mediators .

Biological Activity

4-(4-Fluoro-3-methylphenyl)thiophenol, also known by its chemical identifier C13H11FS, is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structure

The molecular structure of this compound features a thiophenol moiety with a fluoro and methyl substitution on the phenyl ring. The compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 220.29 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophenol derivatives, including this compound. Research demonstrates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anticancer Properties

Compounds containing thiophenol groups have been investigated for their anticancer activities . In vitro studies suggest that this compound may inhibit cancer cell proliferation. For example, derivatives have been tested for cytotoxicity against human cancer cell lines, showing promising results with IC50 values indicating effective inhibition of cell growth .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. The proposed mechanisms include:

- Enzyme Inhibition : Compounds like this may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Reactive Oxygen Species (ROS) Generation : Thiophenol derivatives can induce oxidative stress in cells, leading to apoptosis in cancerous cells .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of thiophenol derivatives, this compound was tested against a panel of bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, comparable to standard antibiotics used in clinical settings. The minimum inhibitory concentration (MIC) was determined for several strains, demonstrating its potential as an antimicrobial agent .

Study 2: Cytotoxicity Against Cancer Cells

Another study focused on assessing the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The compound showed dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 30 μM across different cell lines. These findings suggest that this compound could be further developed as a therapeutic agent in oncology .

Q & A

Basic: What are the standard synthetic routes for 4-(4-fluoro-3-methylphenyl)thiophenol derivatives?

The synthesis typically involves a two-step process starting from 4-fluoro-3-methyl acetophenone :

Chalcone Intermediate Formation : Reacting 4-fluoro-3-methyl acetophenone with aromatic aldehydes in ethanol using lithium hydroxide (LiOH) as a catalyst. The reaction is monitored via TLC (n-hexane:acetone, 7:3), and intermediates are purified by recrystallization or column chromatography .

Pyrimidine Cyclization : The chalcones undergo cyclization with thiourea or urea under basic conditions to form 1,6-dihydropyrimidin-2-ol derivatives. Final compounds are characterized by FT-IR, NMR, mass spectrometry, and elemental analysis .

Basic: Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key methods include:

- FT-IR : Confirms functional groups (e.g., C=O at ~1650–1680 cm, C-F at ~1150 cm) .

- NMR : Identifies proton environments (e.g., aromatic protons at δ 7.0–8.2 ppm, methyl groups at δ 2.3–2.4 ppm) .

- Mass Spectrometry (EI) : Determines molecular ion peaks (e.g., m/z 275 for chlorophenyl derivatives) .

- Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N, S content) .

Basic: What in vitro and in vivo models evaluate the anti-inflammatory activity of these derivatives?

- In Vitro : Human red blood cell (HRBC) membrane stabilization assay to measure inhibition of hemolysis .

- In Vivo : Carrageenan-induced rat paw edema model, where edema reduction is measured 3–5 hours post-administration (100 mg/kg dose) .

- Analgesic Activity : Tail-flick test in rats to assess pain response latency .

Advanced: How do substituents at the C-6 position of the pyrimidine ring influence anti-inflammatory efficacy?

Substituent effects are structure-dependent:

| Substituent | Anti-Inflammatory Activity | Rationale |

|---|---|---|

| 4-Chlorophenyl | Potent (ED ~75 mg/kg) | Enhanced electron-withdrawing effects improve target binding . |

| Anthracen-9-yl | Moderate | Bulky groups reduce bioavailability |

| Nitro/Dimethoxy | Low | Electron-donating groups destabilize interactions |

Halogens (Cl, Br) at the 6-position optimize activity by modulating electronic and steric properties .

Advanced: How to resolve discrepancies between in vitro and in vivo activity data?

Discrepancies (e.g., compound 2i showing high in vitro HRBC stabilization but low in vivo efficacy) may arise from:

- Pharmacokinetic Factors : Poor solubility or metabolic instability.

- Bioavailability : Bulky substituents (e.g., anthracene) hinder absorption.

- Dosing Regimen : Optimization via pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .

Advanced: What computational approaches predict the bioactivity of thiophenol derivatives?

- Density Functional Theory (DFT) : B3LYP/6-311++G** basis sets model vibrational frequencies and electronic properties (e.g., electronegativity of substituents) .

- Natural Bond Orbital (NBO) Analysis : Evaluates charge transfer and stabilization energies .

Advanced: What strategies optimize analgesic activity while minimizing toxicity?

- SAR Studies : Chlorophenyl derivatives (e.g., 2g ) show high analgesic activity (comparable to diclofenac) with low acute toxicity (LD >1000 mg/kg) .

- Toxicity Screening : Acute oral toxicity tests in rodents and hepatic/renal function markers .

Advanced: How to validate synthetic intermediates using orthogonal analytical methods?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.